2,7-Dimethylimidazo[1,2-a]pyridine-3-sulfonyl chloride
Overview
Description
2,7-Dimethylimidazo[1,2-a]pyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C9H9ClN2O2S and a molecular weight of 244.7 g/mol . This compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse applications in medicinal chemistry and material science .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry .
Mode of Action
It’s worth noting that certain imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Result of Action
It has been noted that certain imidazo[1,2-a]pyridine analogues have shown significant activity against various forms of tuberculosis .
Biochemical Analysis
Biochemical Properties
2,7-Dimethylimidazo[1,2-a]pyridine-3-sulfonyl chloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, which can lead to changes in biochemical pathways. For instance, it has been observed to interact with enzymes involved in the synthesis of pyrimidine derivatives, exhibiting anti-proliferative activity against negative breast cancer cells . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to their inhibition.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to cause severe skin burns and eye damage, indicating its potential cytotoxic effects . Additionally, its anti-proliferative activity against negative breast cancer cells suggests that it can alter cell growth and division . These effects are likely mediated through the disruption of key signaling pathways and the inhibition of enzymes critical for cell survival and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules, particularly enzymes. By forming covalent bonds with the active sites of enzymes, this compound inhibits their activity, leading to downstream effects on biochemical pathways . Additionally, it can induce changes in gene expression by interfering with transcription factors and other regulatory proteins. These molecular interactions ultimately result in the observed cellular effects, such as altered cell signaling and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed persistent effects on cellular processes, including sustained enzyme inhibition and altered gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-proliferative activity against cancer cells . At higher doses, it can cause toxic or adverse effects, including severe skin burns and respiratory irritation . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical or cellular response. These findings highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It has been shown to affect the synthesis of pyrimidine derivatives, which are essential for DNA and RNA synthesis . By inhibiting key enzymes in these pathways, this compound can alter metabolic flux and metabolite levels, leading to changes in cellular function and viability.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through specific transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and function, with higher concentrations potentially leading to more pronounced biochemical and cellular effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in certain subcellular locations can enhance its interactions with target biomolecules, leading to more effective enzyme inhibition or gene expression changes. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its use in research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethylimidazo[1,2-a]pyridine-3-sulfonyl chloride typically involves the reaction of 2,7-dimethylimidazo[1,2-a]pyridine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group . The reaction conditions often include:
Temperature: Typically maintained at low temperatures to prevent decomposition.
Solvent: Commonly used solvents include dichloromethane or chloroform.
Reaction Time: The reaction is usually completed within a few hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethylimidazo[1,2-a]pyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles.
Catalysts: Lewis acids or bases may be used to facilitate the reactions.
Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation reactions.
Scientific Research Applications
2,7-Dimethylimidazo[1,2-a]pyridine-3-sulfonyl chloride has a wide range of applications in scientific research, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Employed in the study of enzyme inhibition and protein interactions.
Material Science: Utilized in the development of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-sulfonic acid
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-thiol
Uniqueness
2,7-Dimethylimidazo[1,2-a]pyridine-3-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts high reactivity and versatility in chemical synthesis.
Properties
IUPAC Name |
2,7-dimethylimidazo[1,2-a]pyridine-3-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2S/c1-6-3-4-12-8(5-6)11-7(2)9(12)15(10,13)14/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STIJLIRFMRTLSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)S(=O)(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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